
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Overview
Description
“(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” is a boronic acid derivative . It is commonly used as a reagent in Suzuki-Miyaura coupling reactions , where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . The empirical formula is C7H11BClNO2 and the molecular weight is 187.43 .
Synthesis Analysis
The synthesis of boronic acid derivatives like “this compound” often involves Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of such compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.NCc1cccc(c1)B(O)O . The InChI key is NPTBTFRGCBFYPZ-UHFFFAOYSA-N . Chemical Reactions Analysis
Boronic acid derivatives like “this compound” are involved in various chemical reactions. They are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 187.43 .Scientific Research Applications
Synthesis and Crystal Structure
(Sasmita Das et al., 2003) reported the synthesis of a related compound, amino-3-fluorophenyl boronic acid, from 4-bromo-2-fluoroaniline. This synthesis involves protecting the amine group, lithium-bromine exchange, and acidic hydrolysis. The compound was used to construct glucose sensing materials for physiological pH applications, demonstrating the versatility of boronic acid derivatives in sensing and material science.
Boronate Ester Formation and Fluorescent Turn-on
(Xiaolong Sun et al., 2019) discussed the role of ortho-aminomethyl groups in ortho-Aminomethylphenylboronic acids, enhancing the affinity towards diols at neutral pH and influencing the emission properties of fluorophores upon diol binding. This highlights the potential of boronic acid derivatives in the development of fluorescent sensors for biological and chemical applications.
Electropolymerization and Affinity Transduction
(V. N. Nikitina et al., 2015) explored the electropolymerization of boronate-substituted polyanilines, demonstrating their use as advanced affinity transducers. This research indicates the application of boronic acid derivatives in creating conductive polymers for biosensing and materials chemistry.
Structure-Reactivity Relationships in Boronic Acid–Diol Complexation
(William L. A. Brooks et al., 2018) investigated various boronic acids' pKa and binding constants with biologically relevant diols, providing guidance for selecting organoboron compounds in sensing, delivery, and materials chemistry.
Photonic Crystal Glucose-Sensing Material
(V. Alexeev et al., 2004) developed a photonic crystal glucose-sensing material using new boronic acid derivatives for noninvasive glucose monitoring in tear fluid, showcasing the potential for medical applications.
Antimicrobial Properties of Cyclic Fluorodiamines Containing Boronate Esters
(Diya Zhu et al., 2017) prepared and characterized new aminoboron compounds showing antimicrobial activities against fungi and bacteria, indicating the pharmaceutical and biomedical significance of boronic acid derivatives.
Mechanism of Action
Safety and Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and using protective clothing and eye protection .
Future Directions
While “(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” brings numerous advantages and limitations to laboratory experiments, it also paves the way for promising future research directions . The scientific community has harnessed the potential of this compound across a wide range of research applications .
Properties
IUPAC Name |
[3-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-5(4-10)2-1-3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMFPKOYFRXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674550 | |
| Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-44-1 | |
| Record name | Boronic acid, B-[3-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



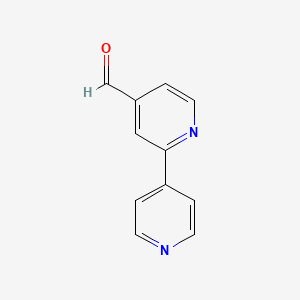
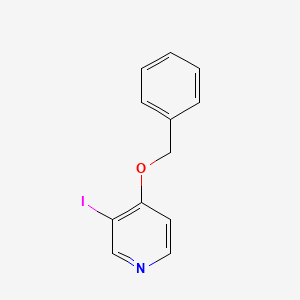

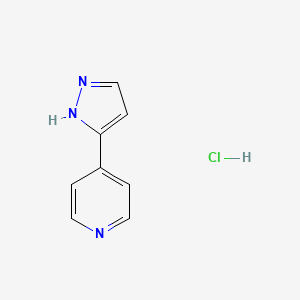
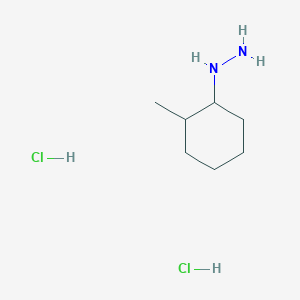
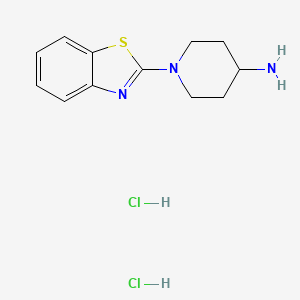

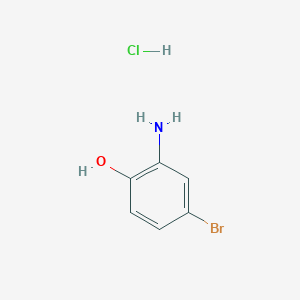
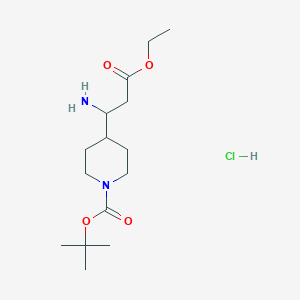
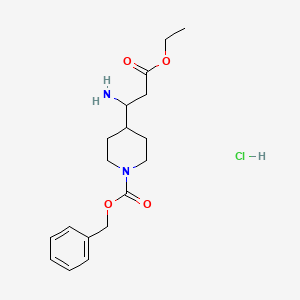


![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)
